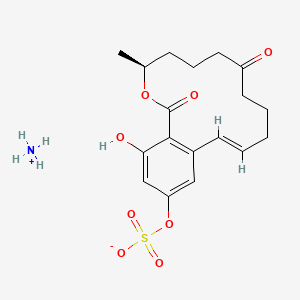

Zearalenone 4-Sulfate Ammonium Salt

Beschreibung

Eigenschaften

Molekularformel |

C18H25NO8S |

|---|---|

Molekulargewicht |

415.5 g/mol |

IUPAC-Name |

azanium;[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] sulfate |

InChI |

InChI=1S/C18H22O8S.H3N/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(26-27(22,23)24)11-16(20)17(13)18(21)25-12;/h3,7,10-12,20H,2,4-6,8-9H2,1H3,(H,22,23,24);1H3/b7-3+;/t12-;/m0./s1 |

InChI-Schlüssel |

QERXYCPQYWGNFX-XQAKIGHYSA-N |

Isomerische SMILES |

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OS(=O)(=O)[O-])O)C(=O)O1.[NH4+] |

Kanonische SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)[O-])O)C(=O)O1.[NH4+] |

Herkunft des Produkts |

United States |

Unmasking Zearalenone 4-Sulfate Ammonium Salt: A Technical Guide to Toxicokinetics and Analytical Resolution

Introduction: The Threat of "Masked" Mycotoxins

Zearalenone (ZEN) is a potent xenoestrogenic mycotoxin predominantly produced by Fusarium species, frequently contaminating global cereal crops[1]. While the toxicological profile of the parent ZEN molecule is well-documented, the agricultural and pharmaceutical sectors are increasingly focused on its "masked" or modified forms.

Zearalenone 4-Sulfate Ammonium Salt is the commercially synthesized, stabilized reference standard of Zearalenone-4-sulfate (ZEN-4-S), a phase II fungal and plant metabolite[2]. Because ZEN-4-S often evades conventional analytical detection, it represents a hidden toxicological burden in food and feed, acting as a "Trojan horse" for endocrine disruption[3]. This whitepaper dissects the chemical properties, toxicokinetics, and the precise analytical methodologies required to accurately quantify this elusive compound.

Chemical Identity and Structural Properties

Zearalenone-4-sulfate is formed via the sulfation of the C4-hydroxyl group of the ZEN macrocyclic lactone ring[4]. To utilize this compound in analytical chemistry as a reliable reference standard, it is typically stabilized as an ammonium salt[5].

Table 1: Physicochemical Properties of Zearalenone 4-Sulfate Ammonium Salt

| Property | Specification |

| Chemical Name | Zearalenone 4-Sulfate Ammonium Salt |

| CAS Registry Number | 1439328-85-4 |

| Parent Compound CAS | 132505-04-5 (Zearalenone-4-sulfate) |

| Molecular Formula | C18H25NO8S (or C18H21O8S • NH4) |

| Molecular Weight | 415.5 g/mol |

| Physical State | Solid (typically white to off-white powder) |

| Solubility | Highly soluble in Methanol, Acetonitrile, and Water |

Biotransformation and Toxicokinetics

The biotransformation of ZEN into ZEN-4-S is catalyzed by fungi such as Fusarium graminearum, Fusarium equiseti, and Rhizopus arrhizus[6]. Historically, this phase II conjugation was viewed as a detoxification mechanism. However, toxicokinetic studies in mammalian models—such as pigs, which are highly sensitive to ZEN—reveal a different reality[7].

Upon oral ingestion, ZEN-4-S exhibits high presystemic and systemic hydrolysis. In the mammalian gastrointestinal tract, microbial and endogenous sulfatases cleave the sulfate group, reverting the molecule back to the parent ZEN[7]. Subsequent phase I reduction in the liver converts ZEN into α-zearalenol (α-ZEL), a metabolite with significantly higher binding affinity to estrogen receptors (ERs) than ZEN itself[4].

Fig 1. Phase I and Phase II biotransformation pathways of Zearalenone and its masked sulfate.

Toxicology and Endocrine Disruption

The structural analogy of ZEN to naturally occurring estrogens (e.g., estradiol, estrone) allows it to competitively bind to estrogen receptors[8]. While the bulky sulfate group at the C4 position of ZEN-4-S theoretically impedes direct receptor binding, the in vivo reality is dictated by its lability.

The metabolite retains estrogenic activity precisely because it acts as a reservoir; once ingested, it is rapidly hydrolyzed to ZEN[6]. This triggers reproductive hormone disorders, hyperestrogenism, and developmental toxicity in susceptible livestock and poses a potential endocrine-disrupting threat to humans[9].

Analytical Methodology: LC-MS/MS Resolution

The Failure of Traditional Methods

Standard mycotoxin extraction protocols often rely on Immunoaffinity Columns (IAC) or specific Solid Phase Extraction (SPE) cartridges. These methods are optimized for the non-polar parent ZEN and frequently fail to capture the highly polar sulfate conjugate, leading to severe underestimations of sample toxicity[3]. To accurately quantify ZEN-4-S, a modified "dilute-and-shoot" or generic extraction strategy must be employed, bypassing harsh clean-up steps that cause polar analyte loss[10].

Self-Validating LC-MS/MS Protocol

The following methodology is designed to simultaneously extract ZEN and its masked metabolites (including ZEN-4-S) from complex matrices.

Step 1: Acidified Extraction

-

Action: Add 20 mL of an extraction solvent comprising Acetonitrile/Water/Glacial Acetic Acid (79/20/1, v/v/v) to 5.0 g of homogenized sample[10].

-

Causality: The addition of 1% glacial acetic acid is critical. It lowers the pH, ensuring the sulfate group of ZEN-4-S remains protonated. This suppresses ionization during the liquid-liquid partition, driving the highly polar masked mycotoxin into the organic/aqueous extraction phase rather than remaining bound to the solid matrix.

Step 2: Hexane Defatting

-

Action: Agitate for 60 minutes, then add 10 mL of hexane. Shake vigorously and allow phase separation[10].

-

Causality: Matrices contain triglycerides and non-polar lipids that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. Hexane selectively partitions these lipids away from the analytes. Because ZEN-4-S is highly polar, it remains safely in the acetonitrile/water layer, ensuring high recovery rates.

Step 3: Centrifugation and Reconstitution

-

Action: Centrifuge the mixture at 4000 × g for 15 minutes. Extract the lower aqueous-acetonitrile layer, evaporate to dryness under a gentle nitrogen stream, and reconstitute in the mobile phase (Methanol/Water with 10 mM ammonium acetate, pH 3)[10].

-

Causality: Ammonium acetate acts as a volatile buffer. At pH 3, it stabilizes the analytes for chromatography while decomposing cleanly in the ESI source, promoting optimal droplet desolvation and maximizing the signal-to-noise ratio for the precursor ions.

Step 4: LC-MS/MS Detection

-

Action: Analyze via LC-MS/MS in ESI negative mode.

-

Causality: The sulfate group readily sheds a proton, making negative ionization highly efficient for ZEN-4-S, yielding robust MRM (Multiple Reaction Monitoring) transitions for precise quantification[7].

Fig 2. Optimized LC-MS/MS sample preparation workflow for masked mycotoxin recovery.

Conclusion

Zearalenone 4-Sulfate Ammonium Salt is indispensable for the accurate calibration and validation of mycotoxin screening methods. As regulatory bodies increasingly recognize the threat of masked mycotoxins, laboratories must pivot from traditional, highly selective clean-up procedures to inclusive, LC-MS/MS-driven methodologies. By understanding the chemical causality behind extraction parameters, researchers can successfully unmask ZEN-4-S, ensuring comprehensive food safety and toxicological assessment.

References

-

World Mycotoxin Journal - Zearalenone and its metabolites: occurrence, detection, toxicity and guidelines.1

-

PubChem (NIH) - Zearalenone 4-Sulfate Ammonium Salt | C18H25NO8S | CID 169447785.2

-

PubMed (NIH) - Simultaneous determination of deoxynivalenol, zearalenone, and their major masked metabolites in cereal-based food by LC-MS-MS.3

-

PMC (NIH) - Detoxification Strategies for Zearalenone Using Microorganisms: A Review.4

-

TLC Pharmaceutical Standards - zearalenone - TLC Pharmaceutical Standards.5

-

Applied and Environmental Microbiology (ASM) - Isolation and characterization of zearalenone sulfate produced by Fusarium spp.6

-

Journal of Agricultural and Food Chemistry (ACS) - Insights into In Vivo Absolute Oral Bioavailability, Biotransformation, and Toxicokinetics of Zearalenone...7

-

ResearchGate - Zearalenone and its metabolites: Occurrence, detection, toxicity and guidelines.8

-

MDPI - Occurrence, Impact on Agriculture, Human Health, and Management Strategies of Zearalenone in Food and Feed.9

-

Taylor & Francis - Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites...10

Sources

- 1. docserver.ingentaconnect.com [docserver.ingentaconnect.com]

- 2. Zearalenone 4-Sulfate Ammonium Salt | C18H25NO8S | CID 169447785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of deoxynivalenol, zearalenone, and their major masked metabolites in cereal-based food by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detoxification Strategies for Zearalenone Using Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tlcstandards.com [tlcstandards.com]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence, Impact on Agriculture, Human Health, and Management Strategies of Zearalenone in Food and Feed: A Review | MDPI [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

Zearalenone 4-Sulfate Ammonium Salt chemical properties

An In-depth Technical Guide to the Chemical Properties of Zearalenone 4-Sulfate Ammonium Salt

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and biological significance of Zearalenone 4-Sulfate Ammonium Salt. It is intended for researchers, scientists, and professionals in drug development and food safety who require a deep technical understanding of this critical mycotoxin metabolite.

Introduction: The Significance of a "Masked" Mycotoxin

Zearalenone (ZEN) is a potent non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops worldwide.[1][2][3] Its presence in food and animal feed poses significant health risks, primarily causing reproductive disorders in livestock and potentially acting as an endocrine disruptor in humans.[1][4][5]

In recent years, the focus of mycotoxin analysis has expanded beyond parent compounds to include their "masked" or "modified" forms. These are metabolites produced by plants or fungi that are often not detected by conventional analytical methods but can be hydrolyzed back to the toxic parent compound within the digestive system of animals and humans.[6][7] Zearalenone 4-Sulfate is a prominent example of such a masked mycotoxin.[6][8] It is a water-soluble conjugate formed by the sulfation of the C-4 hydroxyl group of zearalenone, a transformation catalyzed by certain fungi like Fusarium graminearum.[6][9] The increased polarity of the sulfate conjugate makes it difficult to detect with methods optimized for the less polar parent ZEN, leading to a potential underestimation of total mycotoxin contamination.[10] Understanding the chemical properties of Zearalenone 4-Sulfate is therefore paramount for accurate risk assessment and ensuring food and feed safety.

Chemical Identity and Structure

Zearalenone 4-Sulfate is the sulfated ester of Zearalenone at the phenolic hydroxyl group at position C-4. The ammonium salt form is a common counter-ion for this negatively charged molecule, enhancing its stability as a solid standard.

Chemical Structure:

-

Parent Compound: Zearalenone

-

Modification: Sulfation at the C-4 hydroxyl group

-

Counter-ion: Ammonium (NH₄⁺)

Key Identifiers:

| Property | Value | Source |

| IUPAC Name | azanium;[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] sulfate | PubChem[11] |

| Molecular Formula | C₁₈H₂₅NO₈S | PubChem[11] |

| Molecular Weight | 415.5 g/mol | PubChem[11] |

| CAS Number | 1439328-85-4 | PubChem[11], Pharmaffiliates[12] |

| Parent Compound (Zearalenone-4-sulfate) | CID 6505342 | PubChem[11] |

Physicochemical Properties

The addition of a sulfate group dramatically alters the physicochemical properties of Zearalenone, primarily by increasing its polarity and water solubility.[10]

| Property | Description | Rationale & Implications |

| Appearance | Typically a solid or powder.[13] | Suitable for use as an analytical standard. |

| Solubility | Water-soluble.[6][7] In contrast, parent ZEN is almost insoluble in water (0.002 g/100 mL) but soluble in organic solvents like methanol, acetonitrile, and acetone.[1][3][14] | This property is the primary reason it is "masked" from traditional ZEN extraction methods that use organic solvents. Analytical protocols must account for its polarity. |

| Stability | Stable under recommended storage conditions, typically at -20°C.[13][14] | Proper storage is crucial to maintain the integrity of analytical standards. The parent compound, ZEN, is known to be heat-stable.[1][2] |

| Polarity | High. | The highly polar sulfate group dominates the molecule's character, requiring different chromatographic conditions (e.g., reverse-phase HPLC with higher aqueous content in the mobile phase) compared to parent ZEN. |

Spectroscopic and Spectrometric Characterization

The structural identity of Zearalenone 4-Sulfate is confirmed through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for identifying and quantifying Zearalenone 4-Sulfate.

-

Ionization: Negative electrospray ionization (ESI-) is the preferred mode. The sulfate group readily loses a proton to form a stable negative ion.

-

Parent Ion: In negative mode, the molecular anion ([M-H]⁻) is observed at m/z 397.[10]

-

Fragmentation: A characteristic and diagnostic fragmentation pattern is the loss of the sulfonic group (SO₃, 80 Da), resulting in a product ion at m/z 317. This product ion corresponds to the deprotonated parent Zearalenone molecule, providing unambiguous confirmation of the structure.[10]

UV Spectroscopy

The UV absorption spectrum of Zearalenone 4-Sulfate is similar to that of its parent compound, Zearalenone, as the core chromophore remains intact. For parent Zearalenone in methanol, absorption maxima are observed at 236 nm, 274 nm, and 316 nm.[1][15] These properties are useful for detection with UV or diode-array detectors in HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR is a powerful tool for confirming the precise location of the sulfate group. The key diagnostic feature is the disappearance of the signal corresponding to the phenolic hydroxyl proton at C-4, which is observed in the spectrum of the parent Zearalenone but is absent in the spectrum of Zearalenone 4-Sulfate.[9] This confirms that sulfation has occurred at this specific position.

Analytical Methodologies

The detection of Zearalenone 4-Sulfate requires specialized analytical methods that can handle its high polarity and differentiate it from the parent compound and other metabolites.

Workflow for LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous determination of Zearalenone and its modified forms.[16][17] The method offers high sensitivity, selectivity, and the ability to confirm the identity of the analyte.

Caption: LC-MS/MS workflow for Zearalenone 4-Sulfate analysis.

Detailed Experimental Protocol: LC-MS/MS

This protocol is a representative example based on established methods for analyzing modified mycotoxins.[17][18]

-

Sample Extraction:

-

Weigh 5 g of homogenized sample (e.g., wheat flour) into a 50 mL polypropylene tube.[18]

-

Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 50:50, v/v or 79:20, v/v with 1% acetic acid).[17][18] The aqueous component is critical for efficiently extracting the polar sulfate conjugate.

-

Shake vigorously for 30 minutes.

-

Centrifuge at high speed (e.g., 3800 x g) for 30 minutes to separate the solid matrix from the liquid extract.[18]

-

-

Sample Cleanup (Optional but Recommended):

-

While some methods proceed directly to analysis after dilution (a "dilute-and-shoot" approach), a cleanup step using solid-phase extraction (SPE) or immunoaffinity columns (IAC) can reduce matrix effects. However, care must be taken as polar conjugates may have poor recovery on columns designed for the parent ZEN.[17]

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform separation on a C18 reverse-phase HPLC column.

-

Mobile Phase: Use a gradient elution with a mobile phase consisting of water (A) and methanol or acetonitrile (B), both typically containing additives like ammonium formate or formic acid to improve ionization and peak shape.[17][18]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification and confirmation.

-

Quantifier Transition: m/z 397 → m/z 317

-

Qualifier Transition: A second transition may be monitored for confirmation, for example, m/z 397 → another fragment.

-

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of Zearalenone 4-Sulfate Ammonium Salt in a solvent that mimics the final sample extract.

-

Calculate the concentration in the sample by comparing its peak area to the calibration curve. The use of an isotopically labeled internal standard is recommended for highest accuracy.

-

Biological Activity and Toxicological Significance

The primary toxicological concern with Zearalenone 4-Sulfate is its role as a masked mycotoxin. While the sulfate conjugate itself may exhibit reduced binding affinity for estrogen receptors compared to the parent ZEN, it can be readily hydrolyzed back to the highly estrogenic Zearalenone by sulfatase enzymes present in the gut microflora of animals and humans.[10]

This bioactivation means that ingestion of the sulfate conjugate can lead to the same estrogenic effects associated with Zearalenone, such as hyperestrogenism and reproductive toxicity.[6][7] Therefore, its presence in commodities cannot be ignored, as it contributes to the total toxic load.

Caption: Bioactivation pathway of Zearalenone 4-Sulfate.

Conclusion

Zearalenone 4-Sulfate Ammonium Salt is a chemically distinct and biologically significant metabolite of Zearalenone. Its increased polarity and water solubility present unique challenges for detection, necessitating the use of advanced analytical techniques like LC-MS/MS. As a masked mycotoxin, it can be hydrolyzed in vivo to its toxic parent compound, contributing to the overall risk associated with Zearalenone contamination. A thorough understanding of its chemical properties is essential for developing robust analytical methods and conducting accurate exposure assessments to safeguard animal and human health.

References

-

Zearalenone - Wikipedia. [Link]

-

Plasencia, J., & Mirocha, C. J. (1991). Isolation and characterization of zearalenone sulfate produced by Fusarium spp. Applied and Environmental Microbiology, 57(1), 146-150. [Link]

-

PubChem. (n.d.). Zearalenone 4-Sulfate Ammonium Salt. National Center for Biotechnology Information. [Link]

-

Plasencia, J., & Mirocha, C. J. (1991). Isolation and characterization of zearalenone sulfate produced by Fusarium spp. ResearchGate. [Link]

-

Varga, E., Malachova, A., Schwartz-Zimmermann, H., & Berthiller, F. (2023). Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour. Toxins, 15(2), 136. [Link]

-

Semantic Scholar. (n.d.). Table 1 from Isolation and Characterization of Zearalenone Sulfate Produced by Fusarium spp. [Link]

-

Pharmaffiliates. (n.d.). Zearalenone 4-Sulfate Ammonium Salt. [Link]

-

El-Sharkawy, S. H., & Abul-Hajj, Y. J. (1991). Microbial transformation of zearalenone to zearalenone sulfate. Applied and Environmental Microbiology, 57(2), 549-552. [Link]

-

Cleaver Scientific. (n.d.). Zearalenone-14-sulfate ammonium salt. [Link]

-

ResearchGate. (n.d.). 'H-NMR chemical shifts of zearalenone and its metabolite in CD3OD. [Link]

-

Frandsen, R. (2010). Zearalenone. [Link]

-

De Boevre, M., Di Mavungu, J. D., Maene, P., et al. (2012). Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food. Food Additives & Contaminants: Part A, 29(5), 819-835. [Link]

-

ResearchGate. (n.d.). Comparison of different analytical methods for detection of zearalenone. [Link]

-

American Society for Microbiology. (1991). Isolation and characterization of zearalenone sulfate produced by Fusarium spp. Applied and Environmental Microbiology, 57(1), 146-150. [Link]

-

WUR eDepot. (2021). Controlled Production of Zearalenone-Glucopyranoside Standards with Cunninghamella Strains Using Sulphate-Depleted Media. [Link]

-

MDPI. (2022). Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution. [Link]

-

PubChem. (n.d.). Zearalenone. National Center for Biotechnology Information. [Link]

-

Creative Diagnostics. (n.d.). Zearalenone Introduction. [Link]

-

Kowalska, K., Habrowska-Górczyńska, D. E., & Piastowska-Ciesielska, A. W. (2022). Research Progress of Safety of Zearalenone: A Review. Toxins, 14(6), 396. [Link]

-

Dellafiora, L., & Dall'Asta, C. (2021). Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity. Toxins, 13(1), 35. [Link]

-

Vlattas, I., Harrison, I. T., Tokes, L., Fried, J. H., & Cross, A. D. (1968). Synthesis of (+-)-zearalenone. The Journal of Organic Chemistry, 33(11), 4176-4179. [Link]

Sources

- 1. Zearalenone - Wikipedia [en.wikipedia.org]

- 2. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Zearalenone [rasmusfrandsen.dk]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Isolation and characterization of zearalenone sulfate produced by Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Zearalenone 4-Sulfate Ammonium Salt | C18H25NO8S | CID 169447785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. hpc-standards.com [hpc-standards.com]

- 14. usbio.net [usbio.net]

- 15. Zearalenone | C18H22O5 | CID 5281576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

Zearalenone 4-Sulfate Ammonium Salt: Structural Profiling, Metabolic Pathways, and Advanced LC-MS/MS Quantification

Executive Summary

The mycotoxin zearalenone (ZEA), a secondary metabolite produced by Fusarium species, is a potent xenoestrogen that frequently contaminates global agricultural commodities. While routine analytical frameworks effectively quantify free ZEA, they systematically overlook its phase II conjugated derivatives, collectively termed "masked mycotoxins"[1]. Among these, Zearalenone 4-sulfate (ZEA-4-S) stands out due to its ubiquitous presence and toxicological relevance[2]. To facilitate accurate quantification and toxicological profiling, the compound is synthesized and utilized analytically as Zearalenone 4-Sulfate Ammonium Salt .

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of its chemical architecture, biotransformation pathways, and the specific, self-validating LC-MS/MS methodologies required for its isolation and quantification.

Chemical Architecture & Physicochemical Dynamics

Zearalenone 4-sulfate is formed via the esterification of the C4-phenolic hydroxyl group of the ZEA macrocyclic lactone ring with a sulfate group. In its isolated analytical standard form, it is stabilized as an ammonium salt[3].

Causality of the Salt Form: The free sulfate acid of ZEA is highly polar, hygroscopic, and prone to rapid degradation. By pairing the sulfate anion with an ammonium counterion ( NH4+ ), the resulting salt exhibits enhanced stability during long-term storage and predictable solubility in polar organic solvents (e.g., methanol, acetonitrile). This stabilization is a critical prerequisite for its use as a reliable reference standard for mass spectrometry calibration[3].

Table 1: Physicochemical Properties of Zearalenone 4-Sulfate Ammonium Salt

| Property | Value |

| IUPAC Name | Azanium[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] sulfate |

| Molecular Formula | C18H25NO8S |

| Molecular Weight | 415.5 g/mol |

| Monoisotopic Mass | 415.13 Da |

| Topological Polar Surface Area | 139 Ų |

Biotransformation: Fungal Synthesis & Mammalian Phase II Metabolism

The sulfation of ZEA is a biotransformation process observed in both fungal metabolism and mammalian hepatic pathways.

-

Fungal Biosynthesis: Strains such as Fusarium graminearum and Rhizopus arrhizus enzymatically convert ZEA to ZEA-4-sulfate as a secondary metabolite during substrate colonization[2].

-

Mammalian Phase II Metabolism: Upon ingestion, mammalian sulfotransferases (SULTs) conjugate ZEA with a sulfate group in the liver.

Toxicological Causality: Phase II conjugation is typically a detoxification mechanism designed to increase hydrophilicity and facilitate renal excretion. However, in the case of ZEA-4-sulfate, this structural modification fails to abrogate toxicity. The conjugate retains its affinity for estrogen receptors (ER), inducing hyperestrogenism and reproductive disorders in mammalian models[2]. Furthermore, the sulfate group can be hydrolyzed by gut microbiota, releasing the highly active parent ZEA back into the systemic circulation.

Metabolic pathways converting ZEA to ZEA-4-Sulfate and subsequent ER activation.

Analytical Methodology: Overcoming Polarity Discrepancies

The primary challenge in quantifying masked mycotoxins is the vast polarity difference between the parent compound and its conjugated derivatives. Traditional ZEA extraction protocols utilizing non-polar solvents or aggressive Solid-Phase Extraction (SPE) clean-ups result in near-total loss of the highly polar ZEA-4-sulfate[4].

To establish a self-validating analytical system, the following LC-MS/MS protocol is engineered to simultaneously extract and quantify both free ZEA and ZEA-4-sulfate without analyte loss[4].

Step-by-Step LC-MS/MS Extraction & Quantification Protocol

Step 1: Matrix Extraction

-

Action: Homogenize 5.0 g of the sample matrix (e.g., maize or feed) and extract with 20 mL of Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v) for 60 minutes on a reciprocal shaker.

-

Causality: Acetonitrile acts as a strong protein precipitant. The critical addition of 1% acetic acid lowers the pH, suppressing the ionization of the sulfate group. This forces the ZEA-4-sulfate into a more neutral state, drastically improving its partitioning into the organic extraction phase[4].

Step 2: Hexane Defatting

-

Action: Add 10 mL of hexane to the crude extract, vortex vigorously, and centrifuge at 4000 × g for 10 minutes. Discard the upper hexane layer.

-

Causality: Complex matrices contain triglycerides and non-polar lipids that cause severe ion suppression in the MS source. Hexane selectively partitions these lipids out of the extract. Because ZEA-4-sulfate is highly polar, it remains entirely in the lower acetonitrile/water phase, ensuring zero analyte loss.

Step 3: Evaporation and Reconstitution

-

Action: Transfer a 5 mL aliquot of the defatted lower phase and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of mobile phase (Methanol/Water with 10 mM ammonium acetate, adjusted to pH 3.0 with glacial acetic acid).

-

Causality: SPE clean-up is deliberately omitted. Commercially available C18 or HLB SPE cartridges cannot simultaneously retain the hydrophobic ZEA and the hydrophilic ZEA-4-sulfate, leading to skewed recoveries[4]. The "dilute-and-shoot" approach post-defatting preserves the integrity of the masked mycotoxin profile.

Step 4: UPLC Separation & MS/MS Detection

-

Action: Inject 10 µL onto a C18 UPLC column. Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM).

-

Causality: The acidic mobile phase (pH 3.0) ensures sharp chromatographic peak shapes for the sulfate conjugate, while the ammonium acetate provides volatile ions that stabilize the electrospray, maximizing the generation of the [M−H]− precursor ion.

Optimized LC-MS/MS workflow for the isolation and quantification of ZEA-4-Sulfate.

Table 2: Optimized MS/MS MRM Parameters for Zearalenone 4-Sulfate

| Parameter | Setting / Value |

| Ionization Mode | ESI (-) |

| Precursor Ion ( [M−H]− ) | m/z 397.1 |

| Quantifier Product Ion | m/z 317.1 (Loss of SO3 ) |

| Qualifier Product Ion | m/z 175.0 |

| Collision Energy (CE) | 22 - 28 eV |

| Cone Voltage | 35 V |

Conclusion

By understanding the structural dynamics of Zearalenone 4-Sulfate Ammonium Salt, researchers can bypass the limitations of traditional mycotoxin screening. The integration of targeted extraction chemistries—specifically the deliberate omission of SPE and the use of acidified solvents—ensures that this potent masked mycotoxin is accurately quantified, providing a true reflection of toxicological risk in agricultural commodities and mammalian models.

References[3] National Center for Biotechnology Information (NCBI). "Zearalenone 4-Sulfate Ammonium Salt | C18H25NO8S | CID 169447785." PubChem. URL:https://pubchem.ncbi.nlm.nih.gov/compound/169447785[2] Plasencia, J., & Mirocha, C. J. "Isolation and characterization of zearalenone sulfate produced by Fusarium spp." Applied and Environmental Microbiology. URL:https://journals.asm.org/doi/10.1128/aem.57.1.146-150.1991[1] Streit, E., et al. "Multi-Mycotoxin Screening Reveals the Occurrence of 139 Different Secondary Metabolites in Feed and Feed Ingredients." Toxins. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3625908/[4] De Boevre, M., et al. "Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food." Food Additives & Contaminants: Part A. URL:https://pubmed.ncbi.nlm.nih.gov/22369426/

Sources

- 1. Multi-Mycotoxin Screening Reveals the Occurrence of 139 Different Secondary Metabolites in Feed and Feed Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of zearalenone sulfate produced by Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zearalenone 4-Sulfate Ammonium Salt | C18H25NO8S | CID 169447785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Zearalenone 4-Sulfate Ammonium Salt: Discovery, Origin, and Scientific Applications

This technical guide provides a comprehensive overview of Zearalenone 4-Sulfate Ammonium Salt, a significant metabolite of the mycoestrogen Zearalenone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the discovery, origins, synthesis, and analytical methodologies pertinent to this compound. Our focus is on delivering not just procedural steps but the scientific rationale that underpins them, ensuring a deep and applicable understanding.

Section 1: Zearalenone: A Mycoestrogen of Global Significance

Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various species of the Fusarium genus, including F. graminearum and F. culmorum.[1][2] These fungi are common pathogens of cereal crops such as maize, wheat, barley, and oats, leading to widespread contamination of food and animal feed.[3] The toxicological significance of ZEN lies in its structural similarity to the natural estrogen, 17β-estradiol, which allows it to bind to estrogen receptors and elicit a range of estrogenic effects.[4][5] In livestock, particularly swine, ZEN exposure is associated with severe reproductive disorders, including hyperestrogenism, infertility, and developmental abnormalities.[4][6][7] Its endocrine-disrupting properties also raise concerns for human health.[6][7]

The biosynthesis of ZEN in Fusarium species follows a polyketide pathway, involving a series of enzymatic reactions catalyzed by polyketide synthases (PKSs).[2][8] Key genes in the ZEN biosynthetic cluster include PKS4 and PKS13, which are responsible for the assembly of the polyketide backbone, and ZEB1 and ZEB2, which regulate the expression of the biosynthetic genes.[2][9][10][11]

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; malonyl_coa [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; pks4 [label="PKS4", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hexaketide [label="Hexaketide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; pks13 [label="PKS13", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nonaketide [label="Nonaketide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Intramolecular Cyclization\n(Aromatization & Macrolide Formation)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; zearalenol [label="Zearalenol", fillcolor="#FBBC05", fontcolor="#202124"]; zeb1 [label="ZEB1\n(Isoamyl Alcohol Oxidase)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; zearalenone [label="Zearalenone", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges acetyl_coa -> pks4; malonyl_coa -> pks4; pks4 -> hexaketide [label="Condensation"]; hexaketide -> pks13; malonyl_coa -> pks13; pks13 -> nonaketide [label="Chain Extension"]; nonaketide -> cyclization; cyclization -> zearalenol; zearalenol -> zeb1; zeb1 -> zearalenone [label="Oxidation"]; }

Caption: Biosynthetic pathway of Zearalenone in Fusarium species.Section 2: The Metabolic Fate of Zearalenone: Phase I and Phase II Biotransformation

Upon ingestion by animals, Zearalenone undergoes extensive metabolism, which can be broadly categorized into Phase I and Phase II biotransformation reactions.[1]

Phase I Metabolism: The primary Phase I reactions involve the reduction of the C6' keto group of ZEN to form two stereoisomeric metabolites: α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL).[1][4] This reduction is catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs) found in the liver and other tissues. The ratio of α-ZOL to β-ZOL formation is species-dependent. Notably, α-ZOL exhibits a significantly higher estrogenic potency than the parent ZEN, while β-ZOL is less active.[4]

Phase II Metabolism: Phase II metabolism involves the conjugation of ZEN and its Phase I metabolites with polar endogenous molecules, which increases their water solubility and facilitates their excretion. The most common Phase II reactions are glucuronidation and sulfation.[1] In animals, ZEN and its hydroxylated metabolites are conjugated with glucuronic acid, primarily at the C14 phenolic hydroxyl group.[12] Plants, on the other hand, can detoxify ZEN by glycosylation, forming zearalenone-14-O-β-glucoside.[1]

Sulfation is another critical Phase II detoxification pathway. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of ZEN. This leads to the formation of zearalenone sulfates.

Section 3: Discovery and Origin of Zearalenone 4-Sulfate

Zearalenone 4-Sulfate was first identified as a microbial transformation product of Zearalenone. Early studies investigating the biotransformation of ZEN by various microorganisms revealed the formation of a polar, water-soluble metabolite.[13][14] In a seminal study, the fungus Rhizopus arrhizus was shown to catalyze the sulfation of Zearalenone at the C-4 hydroxyl group of the resorcylic acid lactone ring, leading to the formation of Zearalenone-4-O-sulfate.[13][14][15]

Subsequent research demonstrated that Fusarium species themselves, the primary producers of ZEN, are also capable of producing Zearalenone 4-Sulfate.[16][17][18] This suggests that sulfation may be a self-detoxification mechanism for the producing organism. The structure of this novel metabolite was elucidated using a combination of enzymatic and acid hydrolysis, followed by spectroscopic techniques including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.[13][14][16][17][18]

The natural occurrence of Zearalenone 4-Sulfate in contaminated commodities is of significant concern because conventional analytical methods for ZEN may not detect this conjugated form.[16][17] However, upon ingestion by animals, the sulfate conjugate can be hydrolyzed back to the parent Zearalenone, thereby contributing to the overall toxicity.[12][17]

// Nodes zearalenone [label="Zearalenone (ZEN)", fillcolor="#FBBC05", fontcolor="#202124"]; phase1 [label="Phase I Metabolism\n(Reduction)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_zol [label="α-Zearalenol (α-ZOL)", fillcolor="#F1F3F4", fontcolor="#202124"]; beta_zol [label="β-Zearalenol (β-ZOL)", fillcolor="#F1F3F4", fontcolor="#202124"]; phase2 [label="Phase II Metabolism\n(Conjugation)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; zen_glucuronide [label="ZEN-Glucuronide", fillcolor="#F1F3F4", fontcolor="#202124"]; zen_4_sulfate [label="Zearalenone 4-Sulfate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; microbial_transformation [label="Microbial Transformation\n(Rhizopus arrhizus, Fusarium spp.)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges zearalenone -> phase1; phase1 -> alpha_zol; phase1 -> beta_zol; zearalenone -> phase2; alpha_zol -> phase2; beta_zol -> phase2; phase2 -> zen_glucuronide; phase2 -> zen_4_sulfate; zearalenone -> microbial_transformation; microbial_transformation -> zen_4_sulfate; }

Caption: Metabolic pathways of Zearalenone leading to Zearalenone 4-Sulfate.Section 4: Chemical Synthesis of Zearalenone 4-Sulfate Ammonium Salt

The availability of pure analytical standards is crucial for the accurate detection and toxicological assessment of mycotoxin metabolites. The chemical synthesis of Zearalenone 4-Sulfate, and its subsequent conversion to the more stable ammonium salt, provides a reliable source of this reference material.

While the synthesis of other ZEN sulfates, such as ZEN-14-sulfate and ZEN-16-sulfate, has been reported, the regioselective synthesis of Zearalenone 4-Sulfate presents unique challenges due to the presence of multiple hydroxyl groups.[19][20] The following is a generalized protocol based on established principles of organic synthesis for the preparation of Zearalenone 4-Sulfate Ammonium Salt.

Experimental Protocol: Synthesis of Zearalenone 4-Sulfate Ammonium Salt

Step 1: Protection of the C-14 Hydroxyl Group

-

Rationale: To achieve regioselective sulfation at the C-4 position, the more reactive phenolic hydroxyl group at C-14 must be protected. A suitable protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl), is introduced.

-

Procedure:

-

Dissolve Zearalenone in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Add a base (e.g., imidazole or triethylamine) to deprotonate the phenolic hydroxyl group.

-

Slowly add the silylating agent (e.g., TBDMS-Cl) at 0 °C and allow the reaction to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the protected Zearalenone by column chromatography.

-

Step 2: Sulfation of the C-4 Hydroxyl Group

-

Rationale: The free C-4 hydroxyl group of the protected Zearalenone is then sulfated using a suitable sulfating agent. Sulfur trioxide complexes, such as the sulfur trioxide pyridine complex, are commonly used for this purpose.

-

Procedure:

-

Dissolve the protected Zearalenone in a dry aprotic solvent (e.g., pyridine or dichloromethane).

-

Cool the solution to 0 °C and add the sulfur trioxide pyridine complex portion-wise.

-

Stir the reaction at 0 °C for a specified time, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent to remove any unreacted starting material.

-

Step 3: Deprotection of the C-14 Hydroxyl Group

-

Rationale: The silyl protecting group is removed to yield Zearalenone 4-Sulfate. Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are effective for cleaving silyl ethers.

-

Procedure:

-

To the aqueous solution containing the sulfated product, add TBAF in tetrahydrofuran (THF).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Step 4: Purification and Conversion to Ammonium Salt

-

Rationale: The crude Zearalenone 4-Sulfate is purified, typically by preparative high-performance liquid chromatography (HPLC). The purified sulfate is then converted to the more stable and handleable ammonium salt.

-

Procedure:

-

Purify the reaction mixture using reversed-phase preparative HPLC.

-

Lyophilize the fractions containing the pure Zearalenone 4-Sulfate.

-

Dissolve the purified product in a minimal amount of water and add a dilute solution of ammonium hydroxide until the pH is neutral.

-

Lyophilize the solution to obtain Zearalenone 4-Sulfate Ammonium Salt as a white solid.

-

Step 5: Characterization

-

Rationale: The final product must be thoroughly characterized to confirm its identity and purity.

-

Techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the sulfate group.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

-

// Nodes zearalenone [label="Zearalenone", fillcolor="#FBBC05", fontcolor="#202124"]; protection [label="Step 1: Protection of C-14 OH", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protected_zen [label="14-O-Protected Zearalenone", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfation [label="Step 2: Sulfation of C-4 OH", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sulfated_protected_zen [label="14-O-Protected Zearalenone 4-Sulfate", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="Step 3: Deprotection of C-14 OH", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; zen_4_sulfate [label="Zearalenone 4-Sulfate", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Step 4: Purification & Salt Formation", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Zearalenone 4-Sulfate Ammonium Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterization [label="Step 5: Characterization (MS, NMR, HPLC)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges zearalenone -> protection; protection -> protected_zen; protected_zen -> sulfation; sulfation -> sulfated_protected_zen; sulfated_protected_zen -> deprotection; deprotection -> zen_4_sulfate; zen_4_sulfate -> purification; purification -> final_product; final_product -> characterization; }

Caption: Workflow for the chemical synthesis of Zearalenone 4-Sulfate Ammonium Salt.Section 5: Physicochemical Characterization and Analytical Methods

The accurate detection and quantification of Zearalenone 4-Sulfate in complex matrices such as food, feed, and biological fluids require sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[15]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₂O₈S (for the free acid) |

| Molecular Weight | 398.43 g/mol (for the free acid) |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Analytical Protocol: Quantification of Zearalenone 4-Sulfate by LC-MS/MS

Step 1: Sample Preparation

-

Rationale: The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often effective.[21]

-

Procedure for Cereal Matrix:

-

Weigh 5 g of a homogenized and ground sample into a 50 mL polypropylene tube.

-

Add 20 mL of an acetonitrile/water (50:50, v/v) extraction solvent.

-

Shake vigorously for 30 minutes.

-

Centrifuge at 3800 x g for 30 minutes.[21]

-

Take a 1 mL aliquot of the supernatant and add an internal standard solution.

-

Add 250 mg of anhydrous magnesium sulfate, vortex for 30 seconds, and centrifuge at 17,000 x g for 5 minutes.[21]

-

Dilute the supernatant with water and inject it into the LC-MS/MS system.

-

Step 2: LC-MS/MS Analysis

-

Rationale: Chromatographic separation is necessary to resolve the analyte from matrix components, while tandem mass spectrometry provides high selectivity and sensitivity for detection.

-

Chromatographic Conditions (Illustrative):

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic content to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Conditions (Illustrative):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

-

Precursor Ion: [M-H]⁻ (m/z 397.1)

-

Product Ions: Specific fragments of the Zearalenone 4-Sulfate molecule.

-

-

Step 3: Data Analysis and Quantification

-

Rationale: The concentration of the analyte in the sample is determined by comparing its peak area to that of a calibration curve prepared with certified reference standards.

-

Procedure:

-

Construct a matrix-matched calibration curve to compensate for matrix effects.

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the concentration of Zearalenone 4-Sulfate in the original sample.

-

// Nodes sample [label="Sample (e.g., Cereal Flour)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extraction\n(Acetonitrile/Water)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleanup [label="Cleanup\n(QuEChERS)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_ms_ms [label="LC-MS/MS Analysis", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis & Quantification", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; result [label="Concentration of\nZearalenone 4-Sulfate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sample -> extraction; extraction -> cleanup; cleanup -> lc_ms_ms; lc_ms_ms -> data_analysis; data_analysis -> result; }

Caption: Analytical workflow for the quantification of Zearalenone 4-Sulfate.Section 6: Biological Activity and Toxicological Significance

The sulfation of Zearalenone is generally considered a detoxification reaction, as the addition of the polar sulfate group facilitates its excretion and reduces its ability to bind to estrogen receptors. However, the toxicological significance of Zearalenone 4-Sulfate is more complex.

Studies have shown that while the sulfate conjugate itself may have reduced estrogenic activity, it can be hydrolyzed back to the parent Zearalenone by sulfatases in the gut microbiota or in various tissues of the body after absorption.[12] This deconjugation process releases the biologically active mycotoxin, which can then exert its toxic effects. Therefore, exposure to Zearalenone 4-Sulfate can contribute to the total toxic load of Zearalenone.[12]

In a rat uterus enlargement bioassay, it was found that Zearalenone 4-Sulfate or its hydrolysis product retained the estrogenic activity characteristic of Zearalenone.[16][17][18] This underscores the importance of monitoring for both the parent mycotoxin and its conjugated metabolites in food and feed to accurately assess the risk to animal and human health.

Section 7: Conclusion and Future Perspectives

Zearalenone 4-Sulfate Ammonium Salt is a key metabolite of Zearalenone, formed through microbial and fungal biotransformation. Its discovery has highlighted the complexity of mycotoxin metabolism and the importance of considering "masked" or conjugated mycotoxins in risk assessment.

The development of robust methods for the chemical synthesis of Zearalenone 4-Sulfate Ammonium Salt is essential for providing the analytical community with high-quality reference standards. This, in turn, enables the development and validation of sensitive analytical methods, such as LC-MS/MS, for its detection in various matrices.

Future research should focus on:

-

Further elucidating the prevalence of Zearalenone 4-Sulfate in a wider range of food and feed commodities.

-

Investigating the toxicokinetics of Zearalenone 4-Sulfate in different animal species and humans to better understand its contribution to overall Zearalenone toxicity.

-

Developing rapid and cost-effective screening methods for the simultaneous detection of Zearalenone and its major conjugates.

-

Exploring the enzymatic and microbial processes involved in the formation and hydrolysis of Zearalenone 4-Sulfate for potential applications in mycotoxin bioremediation.

By continuing to advance our understanding of Zearalenone 4-Sulfate, we can improve our ability to safeguard the global food and feed supply from the detrimental effects of this mycoestrogen.

Section 8: References

-

Kimura, M., Kaneko, I., Komiyama, M., Takatsuki, A., Koshino, H., Yoneyama, K., & Yamaguchi, I. (2007). Biosynthetic mechanism and regulation of zearalenone in Fusarium graminearum. The Journal of Antibiotics, 60(7), 435-442. [Link]

-

Kowalska, K., Habrowska-Górczyńska, D. E., Piastowska-Ciesielska, A. W., & Ochedalski, T. (2021). Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity. Toxins, 13(1), 33. [Link]

-

Zheng, W., Feng, N., Wang, Y., Zhang, Y., & Li, J. (2025). Reproductive Toxicity of Zearalenone and Its Molecular Mechanisms: A Review. Toxins, 17(2), 58. [Link]

-

Zain, M. E. (2021). Zearalenone. Encyclopedia, 1(1), 163-172. [Link]

-

Creative Diagnostics. (n.d.). Zearalenone Introduction. Retrieved from [Link]

-

Ben, J., & Li, X. (2022). The Toxicity of Zearalenone. Encyclopedia, 2(3), 1269-1276. [Link]

-

Pu, Y., Wang, Y., & Zhang, H. (2022). Toxicity of zearalenone and its nutritional intervention by natural products. Food & Function, 13(18), 9239-9252. [Link]

-

Mirocha, C. J., Pathre, S. V., & Christensen, C. M. (1979). Mycotoxins--their biosynthesis in fungi: zearalenone biosynthesis. Journal of Agricultural and Food Chemistry, 27(4), 821-825. [Link]

-

Adithi, G., & Sreenivasa, M. Y. (2025). Biosynthetic genes involved in the production of mycotoxins and their regulation. World Mycotoxin Journal, 18(4), 365-378. [Link]

-

Frandsen, R. (2010). Zearalenone. Retrieved from [Link]

-

el-Sharkawy, S. H., Selim, M. I., Afifi, M. S., & Halaweish, F. T. (1991). Microbial transformation of zearalenone to a zearalenone sulfate. Applied and Environmental Microbiology, 57(2), 549-552. [Link]

-

Welsch, S., Weigl, J., Mikula, H., & Metzler, M. (2018). Biosynthesis and Characterization of Zearalenone-14-Sulfate, Zearalenone-14-Glucoside and Zearalenone-16-Glucoside Using Common Fungal Strains. Toxins, 10(3), 104. [Link]

-

Plasencia, J., & Mirocha, C. J. (1991). Isolation and characterization of zearalenone sulfate produced by Fusarium spp. Applied and Environmental Microbiology, 57(1), 146-150. [Link]

-

Schwartz, L., Degen, G. H., & Metzler, M. (2017). Metabolism of Zearalenone and Its Major Modified Forms in Pigs. Toxins, 9(2), 62. [Link]

-

Poppenberger, B., Berthiller, F., Lucyshyn, D., Sieberer, T., Schuhmacher, R., Krska, R., ... & Adam, G. (2006). Formation of zearalenone-4-sulfate by yeast cells expressing sulfotransferase genes. Journal of Biotechnology, 121(4), 482-492. [Link]

-

el-Sharkawy, S. H., Selim, M. I., Afifi, M. S., & Halaweish, F. T. (1991). Microbial transformation of zearalenone to zearalenone sulfate. Applied and Environmental Microbiology, 57(2), 549-552. [Link]

-

Šarkanj, B., Krska, R., Sulyok, M., & Knežević, N. (2023). Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour. Journal of Food Science and Technology, 58(3), 1147-1155. [Link]

-

Adam, G., & McCormick, S. P. (2025). A Comprehensive Review of Hypotheses About the Biological Function of Zearalenone, and a New Hypothesis for the Function of Resorcylic and Dihydroxyphenylacetic Macrolactones in Fungi. Toxins, 17(5), 293. [Link]

-

Plasencia, J., & Mirocha, C. J. (1991). Isolation and characterization of zearalenone sulfate produced by Fusarium spp. Applied and Environmental Microbiology, 57(1), 146-150. [Link]

-

Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Li, R. (2022). Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution. Foods, 11(21), 3496. [Link]

-

Kwaśniewska-Sip, P., & Gajecka, M. (2014). Analytical Procedure for the Determination of Zearalenone in Environmental and Biological Samples. Polish Journal of Environmental Studies, 23(1), 119-127. [Link]

-

Mikula, H., Weber, J., Svatunek, D., Skrinjar, P., Adam, G., Krska, R., ... & Fröhlich, J. (2014). Synthesis of zearalenone-16-β, D-glucoside and zearalenone-16-sulfate: A tale of protecting resorcylic acid lactones for regiocontrolled conjugation. Beilstein Journal of Organic Chemistry, 10, 1129-1134. [Link]

-

Zhang, Y., Gao, Y., & Wang, J. (2022). Zearalenone and Its Masked Forms in Cereals and Cereal-Derived Products: A Review of the Characteristics, Incidence, and Fate in Food Processing. Foods, 11(18), 2879. [Link]

-

el-Sharkawy, S., & Abul-Hajj, Y. J. (1987). Microbial Transformation of Zearalenone, I. Formation of Zearalenone-4-O-β-glucoside. Journal of Natural Products, 50(3), 520-521. [Link]

-

Wikipedia. (n.d.). Zearalenone. Retrieved from [Link]

-

Wang, Y., Li, Y., & Zhang, Y. (2020). Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics. Toxins, 12(9), 555. [Link]

-

Plasencia, J., & Mirocha, C. J. (1991). Isolation and characterization of zearalenone sulfate produced by Fusarium spp. Applied and Environmental Microbiology, 57(1), 146-150. [Link]

Sources

- 1. Zearalenone and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Zearalenone - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Toxicity of zearalenone and its nutritional intervention by natural products - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Mycotoxins - Their Biosynthesis in Fungi: Zearalenone Biosynthesis 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mycotoxinsite.com [mycotoxinsite.com]

- 11. Zearalenone [rasmusfrandsen.dk]

- 12. Metabolism of Zearalenone and Its Major Modified Forms in Pigs | MDPI [mdpi.com]

- 13. Microbial transformation of zearalenone to a zearalenone sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Zearalenone and Its Masked Forms in Cereals and Cereal-Derived Products: A Review of the Characteristics, Incidence, and Fate in Food Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolation and characterization of zearalenone sulfate produced by Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Zearalenone 4-Sulfate in Fusarium: A Comprehensive Technical Guide

Executive Summary

Zearalenone (ZEN) is a potent non-steroidal estrogenic mycotoxin synthesized by various Fusarium species, notably[1]. While the primary toxicity of ZEN is well-documented, its Phase II metabolic derivatives—specifically Zearalenone 4-Sulfate (Z4S)—present a critical challenge in agricultural screening and toxicology[2]. Z4S acts as a "masked mycotoxin," exhibiting high water solubility that allows it to evade conventional analytical detection methods[3]. Upon mammalian ingestion, Z4S is readily hydrolyzed back into the highly estrogenic ZEN, posing hidden risks to livestock and human health[3].

The Core Biosynthetic Pathway of Zearalenone

ZEN is a resorcylic acid lactone derived from a highly conserved polyketide pathway[1]. The biosynthesis is governed by a specific gene cluster containing polyketide synthases (PKS) and regulatory enzymes[4].

-

Initiation and Elongation: The pathway initiates with PKS4, which catalyzes the to form a hexaketide intermediate[5].

-

Chain Extension: PKS13 subsequently extends the chain by incorporating three additional malonyl-CoA units, forming a nonaketide backbone[1].

-

Cyclization and Oxidation: The unreduced ketones undergo intramolecular aldol condensations to form the aromatic and macrolide rings. The final oxidation step is catalyzed by ZEB1 (an isoamyl alcohol oxidase), converting the intermediate into the mature zearalenone molecule[5].

The Sulfation Pathway: Formation of Zearalenone 4-Sulfate

To mitigate intracellular toxicity or manage secondary metabolism, Fusarium species utilize [6]. The sulfation of ZEN occurs specifically at the C4-hydroxyl group (often denoted as C14 in IUPAC nomenclature)[7].

-

Enzymatic Transfer: This reaction is mediated by a fungal sulfotransferase (SULT).

-

Sulfate Donor: The enzyme utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal activated sulfate donor[3].

-

Physicochemical Shift: The addition of the sulfate group drastically increases the hydrophilicity of the molecule, shifting its chromatographic retention time and altering its epitope profile, which blinds standard ELISA and HPLC-UV assays[2].

Visualizing the Biosynthetic and Signaling Pathway

Figure 1: Polyketide assembly and Phase II sulfation pathway of Zearalenone 4-Sulfate.

Quantitative Data: Metabolite Profiling

| Property / Metric | Zearalenone (ZEN) | Zearalenone 4-Sulfate (Z4S) |

| Chemical Formula | C18H22O5 | C18H22O8S |

| Molecular Weight | 318.36 g/mol | 397.41 g/mol (as anion) |

| Solubility | Highly lipophilic (soluble in organic solvents) | Highly hydrophilic (water-soluble) |

| Estrogenic Activity | High (binds to estrogen receptors) | Low in vitro; High in vivo (post-hydrolysis) |

| Detection Method | HPLC-UV, ELISA, LC-MS/MS | LC-MS/MS (ESI negative mode) |

| Molar Production Ratio | 2 to 12 parts | 1 part (varies by Fusarium strain) |

Experimental Protocols: Isolation and Quantification of Z4S

Expertise & Experience (Causality behind choices): Standard extraction protocols using non-polar solvents fail to recover Z4S due to its ionic sulfate group. Therefore, highly polar solvent mixtures (e.g., Acetonitrile/Water) are required[8]. Furthermore, because Z4S lacks commercially available analytical standards in many regions, a self-validating protocol using enzymatic or chemical hydrolysis is mandatory to confirm its presence[3].

Step-by-Step Methodology:

-

Fungal Cultivation: Inoculate F. graminearum on a solid rice substrate (adjusted to 40% moisture) and incubate at 25°C for 30 days to maximize PKS gene expression and subsequent SULT activity[3].

-

Solvent Extraction: Pulverize the lyophilized culture and (84:16, v/v). Rationale: The high water content ensures the solubilization of the highly polar Z4S conjugate[8].

-

Sample Clean-up (SPE): Pass the extract through a Strong Anion Exchange (SAX) Solid Phase Extraction cartridge. Rationale: The anionic sulfate group of Z4S binds to the SAX resin, allowing the elution of non-polar matrix interferences, followed by targeted elution of Z4S using an acidic buffer[9].

-

Self-Validating Hydrolysis (Crucial Step): Split the eluate. Treat one half with 1% HCl at 100°C for 1 hour, or incubate with Aryl Sulfatase (pH 5.0, 37°C). Rationale: Aryl sulfate esters are readily hydrolyzed by acid or specific enzymes. The stoichiometric reappearance of the ZEN aglycone—and the precipitation of sulfate ions with Barium Chloride—provides definitive, self-validating proof of the Z4S conjugate[3].

-

LC-MS/MS Quantification: Analyze the intact conjugate using Electrospray Ionization in negative mode (ESI-). Monitor the specific mass transition for Z4S (e.g., [M-H]- at m/z 397) to ensure high-fidelity quantification[6].

Visualizing the Experimental Workflow

Figure 2: Self-validating experimental workflow for Z4S isolation and detection.

References

-

Biosynthesis and Characterization of Zearalenone-14-Sulfate, Zearalenone-14-Glucoside and Zearalenone-16-Glucoside Using Common Fungal Strains. Toxins (MDPI). URL: [Link]

-

Isolation and characterization of zearalenone sulfate produced by Fusarium spp. Applied and Environmental Microbiology. URL: [Link]

-

Isolation and characterization of zearalenone sulfate produced by Fusarium spp. PubMed. URL: [Link]

-

Zearalenone. Wikipedia. URL: [Link]

-

Zearalenone. Encyclopedia MDPI. URL: [Link]

-

Characterization of Two Polyketide Synthase Genes Involved in Zearalenone Biosynthesis in Gibberella zeae. PubMed Central. URL: [Link]

-

Biosynthetic mechanism and regulation of zearalenone in Fusarium graminearum. ResearchGate. URL: [Link]

-

Chemical structure of zearalenone-14-sulfate. ResearchGate. URL: [Link]

-

The Status of Fusarium Mycotoxins in Sub-Saharan Africa. MDPI. URL: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Isolation and characterization of zearalenone sulfate produced by Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Characterization of Two Polyketide Synthase Genes Involved in Zearalenone Biosynthesis in Gibberella zeae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis and Characterization of Zearalenone-14-Sulfate, Zearalenone-14-Glucoside and Zearalenone-16-Glucoside Using Common Fungal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Zearalenone - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Zearalenone 4-Sulfate Producing Fusarium Species for Researchers and Drug Development Professionals

Introduction: The Emergence of a "Masked" Mycotoxin

Zearalenone (ZEN), a potent non-steroidal estrogenic mycotoxin, is a well-documented secondary metabolite produced by numerous species of the Fusarium genus.[1] Its prevalence in cereal crops and animal feed poses a significant threat to animal and human health, primarily through the disruption of reproductive functions.[2][3] While analytical and toxicological research has historically focused on the parent compound, a growing body of evidence highlights the importance of its "masked" or modified forms, which can be hydrolyzed back to the parent toxin within the gastrointestinal tract of animals, thereby contributing to the total toxic load.[4][5] Among these modified forms, Zearalenone 4-Sulfate (ZEN-4S), a sulfated conjugate produced by the fungus itself, is of increasing interest to the scientific community.[6][7]

This technical guide provides a comprehensive overview of the Fusarium species capable of producing Zearalenone 4-Sulfate, the biosynthetic pathways involved, detailed methodologies for its production and analysis, and a critical evaluation of its biological activity. This document is intended to serve as a foundational resource for researchers in mycotoxicology, fungal genetics, and drug development who are investigating the metabolism, toxicity, and potential applications of this unique mycotoxin conjugate.

Part 1: The Fungal Producers of Zearalenone 4-Sulfate

While Zearalenone is produced by a broad range of Fusarium species, the ability to subsequently sulfate this mycotoxin has been identified in a more select group. The production of Zearalenone 4-Sulfate is a key metabolic step that alters the physicochemical properties of the parent mycotoxin, notably increasing its water solubility.

Table 1: Confirmed Fusarium Species Producing Zearalenone 4-Sulfate

| Fusarium Species | Key Findings | References |

| Fusarium graminearum | First identified as a producer of a water-soluble ZEN derivative, later confirmed as ZEN-4S. The sulfotransferase enzyme (FgSULT1) responsible for this biotransformation has been characterized from this species. | [6][8] |

| Fusarium equiseti | Demonstrated to produce the sulfate conjugate in rice cultures. | [6][7] |

| Fusarium sambucinum | Confirmed as a producer of ZEN-4S. | [6][7] |

| Fusarium roseum | Also identified as a producer of the sulfated metabolite. | [6][7] |

It is important to note that the nomenclature for this compound can vary in the literature. Due to different numbering conventions of the resorcylic acid lactone ring of Zearalenone, "Zearalenone-4-Sulfate" and "Zearalenone-14-Sulfate" refer to the same chemical entity where the sulfate group is attached to the C4 (or C14) hydroxyl group.[9]

Part 2: The Biosynthetic Pathway of Zearalenone 4-Sulfate

The biosynthesis of Zearalenone 4-Sulfate is a two-stage process within the fungus. First, the polyketide backbone of Zearalenone is synthesized, and subsequently, a sulfate group is attached in a phase II detoxification-like reaction.

Zearalenone Biosynthesis

The synthesis of Zearalenone is a complex process involving a polyketide synthase (PKS) pathway. In F. graminearum, this is primarily governed by a gene cluster containing two polyketide synthase genes, PKS4 and PKS13, along with other essential genes like ZEB1 and ZEB2.[10] The pathway initiates with the condensation of acetyl-CoA and malonyl-CoA units to form the polyketide chain, which then undergoes cyclization and aromatization to form the characteristic resorcylic acid lactone structure of Zearalenone.[10]

The Sulfation Step: A Fungal Sulfotransferase

The critical step in the formation of Zearalenone 4-Sulfate is the enzymatic sulfation of the parent molecule. Research has successfully identified and characterized a phenolic sulfotransferase from Fusarium graminearum PH-1, designated as FgSULT1 .[8][11] This enzyme catalyzes the transfer of a sulfonyl group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the C4 hydroxyl group of the zearalenone molecule.[12]

The discovery of FgSULT1 was a significant advancement, as it was the first functionally characterized sulfotransferase from a fungus involved in the modification of a secondary metabolite.[11] This enzyme is part of a larger family of sulfotransferases that are believed to play a role in the detoxification of xenobiotics and other small molecules in fungi.[8]

Figure 1: Biosynthetic pathway of Zearalenone 4-Sulfate in Fusarium graminearum.

Part 3: Experimental Protocols for Production and Analysis

For researchers aiming to study Zearalenone 4-Sulfate, the ability to produce and accurately quantify this metabolite is paramount. This section provides detailed, field-proven methodologies.

Production and Purification of Zearalenone 4-Sulfate

This protocol is designed for the laboratory-scale production of Zearalenone 4-Sulfate from a Fusarium graminearum culture.

Step 1: Fungal Culture and Mycotoxin Production

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a known Zearalenone 4-Sulfate producing strain of Fusarium graminearum.

-

Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm) to ensure aeration and mycelial growth.

-

Monitor the production of Zearalenone and Zearalenone 4-Sulfate periodically by taking small aliquots for LC-MS/MS analysis.

Step 2: Extraction of Mycotoxins

-

Separate the fungal mycelia from the culture broth by filtration.

-

Combine the culture filtrate with an equal volume of methanol.[13]

-

Extract the mycelia separately by homogenizing in an 80:20 (v/v) acetonitrile:water solution.[14]

-

Centrifuge the mycelial extract and combine the supernatant with the methanolic culture filtrate extract.

Step 3: Purification by Solid-Phase Extraction (SPE)

-

Concentrate the combined extracts under reduced pressure.

-

Resuspend the aqueous residue in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Apply the crude extract to a C18 SPE cartridge preconditioned with methanol and then water.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the mycotoxins with methanol or acetonitrile.

-

For further purification and isolation of the more polar Zearalenone 4-Sulfate from Zearalenone, a secondary purification step using a strong anion exchange (SAX) SPE cartridge may be employed.

Step 4: Preparative Chromatography (Optional, for high purity)

-

For obtaining highly pure Zearalenone 4-Sulfate for use as an analytical standard or in biological assays, preparative High-Performance Liquid Chromatography (HPLC) is recommended.[15]

-

Use a C18 column with a water:methanol or water:acetonitrile gradient to separate Zearalenone 4-Sulfate from Zearalenone and other metabolites.

Analytical Methodology: LC-MS/MS for Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of mycotoxins and their metabolites.[14][16]

Figure 2: General analytical workflow for the determination of Zearalenone 4-Sulfate.

Detailed LC-MS/MS Protocol

-

Sample Preparation: Extract the sample as described in section 3.1.2. For complex matrices like cereals, a defatting step with hexane may be necessary.[16] After extraction, the solvent is evaporated, and the residue is redissolved in the initial mobile phase.[16]

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

-

Gradient: A typical gradient would start at 90% A, decreasing to 10% A over 10 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Zearalenone and Zearalenone 4-Sulfate should be optimized. For Zearalenone 4-Sulfate (precursor ion [M-H]⁻ at m/z 397.1), a characteristic transition would be the loss of the sulfate group (SO₃), resulting in a product ion at m/z 317.1.

-

-

Quantification: Use a matrix-matched calibration curve with certified analytical standards for both Zearalenone and Zearalenone 4-Sulfate to ensure accurate quantification and to compensate for matrix effects.

Table 2: Key Parameters for LC-MS/MS Analysis

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Negative | The acidic nature of the phenolic hydroxyl groups and the sulfate moiety allows for efficient deprotonation. |

| Precursor Ion (m/z) | 397.1 for ZEN-4S | Corresponds to the [M-H]⁻ ion of Zearalenone 4-Sulfate. |

| Product Ion (m/z) | 317.1 for ZEN-4S | Represents the loss of the SO₃ group, providing a specific fragmentation pattern for identification and quantification. |

| Column Chemistry | C18 (Reversed-Phase) | Provides good retention and separation of Zearalenone and its metabolites based on their polarity. |

| Mobile Phase Additives | Ammonium Acetate, Formic Acid | Improves ionization efficiency and chromatographic peak shape. |

Part 4: Biological Activity and Toxicological Significance

The sulfation of Zearalenone significantly alters its biological properties. Understanding these changes is crucial for assessing the overall risk associated with Zearalenone contamination.

Estrogenic Activity: A Case of Detoxification?

In vitro studies have provided compelling evidence that the sulfation of Zearalenone at the C4 position drastically reduces its estrogenic activity. One study using the alkaline phosphatase (ALP) assay in Ishikawa cells, a measure of estrogenic response, found that Zearalenone-14-Sulfate did not induce ALP activity in the tested concentration range, in stark contrast to Zearalenone and its other metabolites which showed significant estrogenic effects.[17] This suggests that the sulfation process is a detoxification pathway within the fungus, effectively inactivating the estrogenic properties of the mycotoxin.

Table 3: Comparative Estrogenic Activity of Zearalenone and its Metabolites

| Compound | Relative Estrogenic Potency | Key Findings | References |

| α-Zearalenol (α-ZEL) | High | Often more estrogenic than the parent compound, ZEN. | [17][18] |

| Zearalenone (ZEN) | Moderate | The parent mycotoxin with well-established estrogenic effects. | [17][18] |

| β-Zearalenol (β-ZEL) | Low | Significantly less estrogenic than ZEN and α-ZEL. | [2] |

| Zearalenone 4-Sulfate | Very Low / Inactive | Did not induce a measurable estrogenic response in an in vitro assay. | [17] |

The In Vivo Reality: Hydrolysis in the Gut

Despite the apparent detoxification of Zearalenone through sulfation, the fate of Zearalenone 4-Sulfate upon ingestion by animals presents a different picture. Studies have shown that Zearalenone 4-Sulfate can be completely hydrolyzed back to its parent compound, Zearalenone, in the gastrointestinal tract of pigs.[4][5] This hydrolysis is likely mediated by the gut microbiota.

This in vivo reactivation has significant toxicological implications. It means that the presence of Zearalenone 4-Sulfate in feed and food should not be overlooked, as it can contribute to the total Zearalenone exposure and, consequently, to the manifestation of estrogenic effects in animals.[5] This underscores the importance of analytical methods that can detect both the parent mycotoxin and its "masked" forms.

Conclusion and Future Directions